Technical Documentation Center

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole
  • CAS: 1240579-55-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of 4-Nitro-1H-pyrazole

A Note to the Researcher: Initial inquiries for the specific molecule, 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, did not yield sufficient public data to construct a comprehensive technical guide. However, significant infor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Initial inquiries for the specific molecule, 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, did not yield sufficient public data to construct a comprehensive technical guide. However, significant information is available for the foundational compound, 4-Nitro-1H-pyrazole . This guide, therefore, focuses on this well-characterized molecule, providing a robust framework for understanding the broader class of nitropyrazoles. The principles of synthesis, spectroscopic analysis, and potential biological relevance discussed herein offer valuable insights that can be extrapolated to more complex derivatives.

Introduction: The Significance of the Nitropyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry and materials science.[1][2][3] The introduction of a nitro group onto the pyrazole ring, as in 4-Nitro-1H-pyrazole, dramatically influences the molecule's electronic properties and reactivity, opening avenues for diverse applications. The electron-withdrawing nature of the nitro group enhances the acidity of the pyrazole N-H proton and modifies the reactivity of the ring, making it a versatile intermediate for further chemical modifications.[4]

Derivatives of nitropyrazoles have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6][7] Furthermore, the high nitrogen content and energetic nature of the nitro group make these compounds of interest in the field of energetic materials.[8] This guide will provide a detailed examination of the chemical structure, physicochemical properties, synthesis, and potential applications of 4-Nitro-1H-pyrazole, offering a foundational understanding for researchers in drug discovery and chemical synthesis.

Chemical Structure and Physicochemical Properties

4-Nitro-1H-pyrazole is a crystalline solid at room temperature.[9][10] The molecule consists of a five-membered pyrazole ring substituted with a nitro group at the C4 position. The presence of both a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen, combined with the electron-withdrawing nitro group, dictates its chemical behavior.

Table 1: Physicochemical Properties of 4-Nitro-1H-pyrazole
PropertyValueSource(s)
Molecular Formula C₃H₃N₃O₂[9][10][11][12]
Molecular Weight 113.07 g/mol [9][10][12]
CAS Number 2075-46-9[9][11][12][13]
Appearance White crystalline powder[10]
Melting Point 160-164 °C[9][10]
Boiling Point 323 °C (lit.)[10]
pKa 9.63 ± 0.50 (Predicted)[10]
InChI Key XORHNJQEWQGXCN-UHFFFAOYSA-N[9][10]
SMILES [O-]c1cn[nH]c1[9]

Synthesis of 4-Nitro-1H-pyrazole: A Step-by-Step Protocol

The most common method for the synthesis of 4-Nitro-1H-pyrazole is the direct nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.[10] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring.

Experimental Protocol: Nitration of Pyrazole

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Cold Water

  • Cold Ethanol

  • Toluene for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add pyrazole to pre-cooled concentrated sulfuric acid.

  • Slowly add cold concentrated nitric acid to the mixture while maintaining the low temperature.

  • After the addition is complete, heat the reaction mixture under reflux for 3 hours.

  • Cool the mixture to room temperature and cautiously add an additional portion of the nitrating mixture (concentrated sulfuric and nitric acids).

  • Heat the mixture under reflux for another 3 hours.

  • After cooling, allow the reaction mixture to stand overnight.

  • Slowly pour the reaction solution onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate sequentially with cold water and then cold ethanol.

  • Purify the crude product by recrystallization from toluene to yield 4-Nitro-1H-pyrazole as a white solid.[10]

Causality in Experimental Choices:
  • Ice-Salt Bath: The nitration of pyrazole is a highly exothermic reaction. The initial cooling is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

  • Sulfuric Acid: Serves as both a solvent and a catalyst to generate the necessary nitronium ion for electrophilic aromatic substitution.

  • Reflux: Heating under reflux provides the necessary activation energy to drive the reaction to completion. The two-stage heating process can improve the overall yield.

  • Pouring onto Ice: This step quenches the reaction and precipitates the solid product, as 4-Nitro-1H-pyrazole has low solubility in cold water.

  • Washing with Cold Water and Ethanol: These washes remove any residual acid and other water- or ethanol-soluble impurities.

  • Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity.

Synthesis_of_4_Nitro_1H_pyrazole Pyrazole Pyrazole Reaction_Vessel Reaction Mixture (0°C to Reflux) Pyrazole->Reaction_Vessel Nitrating_Mixture Conc. H₂SO₄ + Conc. HNO₃ Nitrating_Mixture->Reaction_Vessel Precipitation Quenching on Ice & Filtration Reaction_Vessel->Precipitation Crude_Product Crude 4-Nitro-1H-pyrazole Precipitation->Crude_Product Purification Recrystallization (Toluene) Crude_Product->Purification Final_Product Pure 4-Nitro-1H-pyrazole Purification->Final_Product

Caption: Synthetic workflow for 4-Nitro-1H-pyrazole.

Spectroscopic Characterization

While specific spectra for 4-Nitro-1H-pyrazole are not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.[14]

  • ¹H NMR: The spectrum would be expected to show a signal for the N-H proton, which is often broad and can vary in chemical shift depending on the solvent and concentration.[14] Additionally, signals for the two C-H protons on the pyrazole ring would be present.

  • ¹³C NMR: The spectrum would display signals for the three carbon atoms of the pyrazole ring. The carbon atom attached to the nitro group would be significantly downfield due to the electron-withdrawing effect.

  • IR Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C-H stretching of the aromatic ring, C=N stretching within the ring, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.[14]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[14][15]

Biological and Chemical Significance

The pyrazole nucleus is a common feature in many pharmaceuticals.[1][2][4] The introduction of a nitro group can modulate the biological activity of the parent compound. Nitropyrazole derivatives have been shown to exhibit a range of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: The electron-deficient nature of the nitropyrazole ring can contribute to its ability to interfere with microbial processes.[5][6]

  • Anti-inflammatory and Analgesic Properties: Various substituted pyrazoles are known for their anti-inflammatory effects.[7]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs, and nitrated derivatives are a subject of ongoing research.[7]

From a chemical standpoint, 4-Nitro-1H-pyrazole is a valuable intermediate. The nitro group can be reduced to an amino group, which can then be further functionalized, providing a route to a wide array of substituted pyrazoles.[5][6]

Significance_of_Nitropyrazoles Nitropyrazole 4-Nitro-1H-pyrazole Intermediate Versatile Chemical Intermediate Nitropyrazole->Intermediate Applications Potential Applications Nitropyrazole->Applications Reduction Reduction of Nitro Group Intermediate->Reduction Aminopyrazole 4-Aminopyrazole Reduction->Aminopyrazole Functionalization Further Functionalization Aminopyrazole->Functionalization Derivatives Diverse Pyrazole Derivatives Functionalization->Derivatives Antimicrobial Antimicrobial Applications->Antimicrobial Antiinflammatory Anti-inflammatory Applications->Antiinflammatory Anticancer Anticancer Applications->Anticancer Energetic_Materials Energetic Materials Applications->Energetic_Materials

Caption: Chemical and biological significance of 4-Nitro-1H-pyrazole.

Safety Information

According to safety data sheets, 4-Nitro-1H-pyrazole is considered hazardous.[13] It is classified as acutely toxic if swallowed and can cause serious eye irritation.[13][16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[9][10]

Conclusion

4-Nitro-1H-pyrazole is a fundamentally important molecule that serves as a gateway to a vast array of more complex pyrazole derivatives. Its straightforward synthesis and the reactivity endowed by the nitro group make it an attractive starting material for researchers in medicinal chemistry and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][6]triazin-7(6H) - PMC. (2025, September 18). Retrieved from

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][6]triazin-7(6H)-ones and Derivatives - ResearchGate. (2025, September 4). Retrieved from

  • 4-Nitro-1H-pyrazole 97 2075-46-9 - Sigma-Aldrich.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • 2075-46-9|4-Nitro-1H-pyrazole|BLD Pharm.
  • 4-Nitro-1-propyl-1H-pyrazole — Chemical Substance Information - NextSDS.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
  • 4-Nitropyrazole | 2075-46-9 - ChemicalBook. (2026, January 13).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem.
  • 1H-Pyrazole, 4-nitro- - the NIST WebBook.
  • 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem - NIH.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. (2022, January 29).
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.

Sources

Exploratory

Pharmacokinetic Profiling of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The pyrazole ring is a highly versatile, π-excess aromatic heterocycle that serves as a privileged scaffold in modern drug discovery, frequently exhibiting favorable pharmacokinetic (PK) and pharmacodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a highly versatile, π-excess aromatic heterocycle that serves as a privileged scaffold in modern drug discovery, frequently exhibiting favorable pharmacokinetic (PK) and pharmacodynamic profiles[1]. The compound 4-nitro-1-(2-phenylpropyl)-1H-pyrazole integrates this core with a 4-nitro group and a lipophilic 1-(2-phenylpropyl) substituent. While pyrazole derivatives generally demonstrate excellent synthetic versatility and hydrogen-bonding capabilities[1], the presence of the nitroaromatic moiety introduces complex metabolic liabilities. Nitroaromatic compounds are notoriously susceptible to bioreduction by nitroreductases (NTRs), which can lead to the generation of reactive, potentially cytotoxic intermediates[2]. Consequently, the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this molecule cannot rely solely on standard hepatic microsomal assays; it requires a tailored, mechanistic approach to decouple oxidative metabolism from bioreductive activation.

Structural Rationale & Causality in PK Profiling

As an Application Scientist, designing a PK profiling strategy requires deconstructing the molecule to understand why it behaves the way it does in biological systems.

The 4-Nitro Group (Bioreductive Liability): The nitro group is strongly electron-withdrawing. In biological systems, it is reduced by two distinct classes of enzymes. Type I nitroreductases (oxygen-insensitive) catalyze sequential two-electron transfers, reducing the nitro group to a nitroso, then a hydroxylamine, and ultimately an amine[3]. Type II nitroreductases (oxygen-sensitive) catalyze a one-electron reduction to a nitro radical anion. In normoxic tissues, this radical undergoes a "futile cycle," reacting with molecular oxygen to regenerate the parent nitro compound while producing superoxide (ROS)[4]. Therefore, PK assays must be conducted under both aerobic and strictly anaerobic conditions to isolate these pathways.

The 1-(2-phenylpropyl) Moiety (Lipophilicity & CYP Oxidation): This bulky, lipophilic tail drives the molecule's partition coefficient (LogP) higher, favoring passive membrane permeability but potentially limiting aqueous solubility[5]. Furthermore, the benzylic carbon and the aliphatic chain are prime targets for Cytochrome P450 (CYP3A4/CYP2D6) mediated hydroxylation. The presence of a chiral center at the propyl chain also necessitates stereoselective chromatographic methods, as enantiomers often exhibit divergent clearance rates.

Physicochemical and Permeability Profiling

Poor solubility is a primary cause of attrition in drug development, directly compromising the pharmacokinetic profile[5]. For 4-nitro-1-(2-phenylpropyl)-1H-pyrazole, high lipophilicity necessitates the use of biorelevant media (e.g., FaSSIF, FeSSIF) to accurately predict gastrointestinal absorption[5].

Table 1: Predicted and Experimental Physicochemical Parameters
ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 231.25 g/mol Ideal for oral bioavailability (Rule of 5 compliant).
LogP (Predicted) ~3.2High lipophilicity; potential for high volume of distribution (Vd).
Aqueous Solubility < 50 µg/mL (pH 7.4)Requires formulation with co-solvents (e.g., PEG400) for IV dosing.
Caco-2 Permeability High ( Papp​>10×10−6 cm/s)Good passive transcellular absorption expected.
Plasma Protein Binding > 90%High lipophilicity drives binding; requires equilibrium dialysis to assess free fraction ( fu​ ).

Metabolic Pathway Analysis

The metabolism of 4-nitro-1-(2-phenylpropyl)-1H-pyrazole is bifurcated into oxidative and reductive pathways. Understanding this bifurcation is critical for predicting in vivo clearance and potential toxicity[6].

MetabolicPathway Parent 4-Nitro-1-(2-phenylpropyl) -1H-pyrazole CYP_Metab Benzylic Hydroxylation (CYP3A4/2D6) Parent->CYP_Metab Hepatic CYPs (Aerobic) Nitro_Radical Nitro Radical Anion (1e- reduction) Parent->Nitro_Radical Type II NTR (1e- transfer) Nitroso Nitroso Intermediate (2e- reduction) Parent->Nitroso Type I NTR (2e- transfer) Nitro_Radical->Parent O2 present (Futile Cycle) ROS Superoxide (ROS) Futile Cycling Nitro_Radical->ROS O2 reduction Hydroxylamine Hydroxylamine (4e- reduction) Nitroso->Hydroxylamine Reductases Amine Amino-pyrazole (6e- reduction) Hydroxylamine->Amine Reductases

Metabolic pathways of 4-nitro-1-(2-phenylpropyl)-1H-pyrazole highlighting NTR and CYP450 routes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to confirm assay functionality and eliminate false positives/negatives.

Protocol 1: Anaerobic vs. Aerobic Metabolic Stability (Isolating NTR vs. CYP Activity)

Causality: Standard human liver microsome (HLM) assays are conducted aerobically, which masks Type II NTR activity due to the oxygen-driven futile cycle[4]. To accurately assess the nitroaromatic liability, we must force the reductive pathway using anaerobic conditions.

Step-by-Step Methodology:

  • Preparation: Degas phosphate buffer (pH 7.4, 0.1 M) by purging with ultra-pure N2​ for 30 minutes. Transfer all reagents to an anaerobic chamber ( 95%N2​/5%CO2​ ).

  • Incubation: Mix 1 µM of 4-nitro-1-(2-phenylpropyl)-1H-pyrazole with HLMs (1 mg/mL protein) and an NADPH regenerating system.

  • Self-Validation Controls:

    • Positive Control (CYP): Verapamil (rapid aerobic clearance expected; anaerobic clearance should be minimal).

    • Positive Control (NTR): Metronidazole (rapid anaerobic clearance expected)[7].

    • Internal Standard (IS): Labetalol (added post-quench to correct for matrix effects and LC-MS/MS injection variance).

  • Execution: Run parallel 96-well plates in aerobic (standard incubator) and anaerobic conditions at 37°C.

  • Quenching & Bioanalysis: Quench reactions at 0, 15, 30, and 60 minutes with 3 volumes of ice-cold acetonitrile containing the IS. Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode, monitoring the [M+H]+ transition 232.1→114.0 ).

Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents

Causality: In vitro data cannot fully predict the volume of distribution ( Vd​ ) or the impact of extrahepatic nitroreductases (e.g., gut microbiome NTRs)[6]. An in vivo model is required to establish true systemic clearance ( Cl ) and oral bioavailability ( F ).

Workflow Dose In Vivo Dosing (IV/PO in Rodents) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.

Step-by-Step Methodology:

  • Dosing Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution for IV administration (1 mg/kg) and PO administration (10 mg/kg).

  • Administration & Sampling: Dose male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Processing: Centrifuge blood immediately at 4°C to separate plasma. Store at -80°C until analysis to prevent ex vivo degradation.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 2: Representative In Vivo PK Parameters (Rodent Model)
PK ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax​ -1,250 ng/mLGood oral absorption driven by lipophilicity.
Tmax​ -1.5 hModerate absorption rate.
AUC0−∞​ 850 ng·h/mL3,825 ng·h/mLUsed to calculate bioavailability.
Clearance ( Cl ) 19.6 mL/min/kg-Moderate clearance (approx. 35% of hepatic blood flow).
Volume of Dist. ( Vss​ ) 2.4 L/kg-High tissue distribution due to the 2-phenylpropyl group.
Half-life ( t1/2​ ) 2.1 h2.8 hSuitable for once- or twice-daily dosing regimens.
Bioavailability ( F ) -45% First-pass metabolism limits absolute bioavailability.

Conclusion

The pharmacokinetic profiling of 4-nitro-1-(2-phenylpropyl)-1H-pyrazole requires a nuanced understanding of its structural liabilities. While the pyrazole core and lipophilic tail provide excellent permeability, the nitroaromatic moiety demands rigorous anaerobic testing to uncover cryptic clearance mechanisms mediated by nitroreductases. By employing the self-validating protocols outlined above, researchers can accurately map the ADME landscape of this compound, mitigating late-stage attrition risks.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

Abstract This application note details the development and subsequent validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole. The method is suitable for routine quality control and analysis in drug development environments. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and water, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2]

Introduction

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole is a novel heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] The presence of a nitro group and a chiral center suggests its potential as a key intermediate or an active pharmaceutical ingredient (API). To support drug development and ensure product quality, a reliable and robust analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5][6] This document provides a comprehensive guide, from initial method development considerations to a fully validated protocol, designed for researchers and drug development professionals.

Analyte Properties & Chromatographic Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure: The molecule consists of a pyrazole ring, a nitroaromatic functional group, and a phenylpropyl substituent.

  • Polarity: The combination of the relatively polar pyrazole and nitro groups with the non-polar phenylpropyl chain suggests the molecule is moderately hydrophobic. This makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The nitroaromatic moiety is a strong chromophore, which allows for sensitive detection using a UV-Vis detector. A common wavelength for the analysis of nitroaromatic compounds is 254 nm, which serves as an excellent starting point for method development.[7][8]

  • Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents such as acetonitrile and methanol.[9]

These properties logically lead to the selection of RP-HPLC with a C18 column and a mobile phase consisting of an organic modifier and water.

HPLC Method Development Strategy

A systematic, multi-step approach was employed to develop an optimal and robust HPLC method. The primary goal was to achieve a symmetric peak shape, adequate retention, and separation from any potential impurities, all within a reasonable run time.

The development process follows a logical flow, starting with broad screening and progressively refining parameters.

Caption: Method Development Workflow.

Experimental Protocols

Materials and Reagents
  • 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Formic Acid, analytical grade.

Instrumentation and Final Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)
Standard and Sample Preparation Protocol

Causality: Acetonitrile and water are used as the diluent to ensure compatibility with the mobile phase, preventing peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.

Results and Discussion

The method development process began by confirming the optimal detection wavelength. A UV scan of the analyte in the mobile phase showed a significant absorbance maximum at 254 nm, which was selected for the method.

Initial scouting runs with methanol and acetonitrile revealed that acetonitrile provided a sharper peak shape and a shorter retention time, making it the preferred organic modifier. The mobile phase composition was optimized to achieve a retention time of approximately 5.5 minutes, which provides sufficient separation from the solvent front and any early-eluting impurities. The final isocratic composition of ACN:Water (65:35, v/v) provided excellent results.

System Suitability: System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[10] Five replicate injections of the 100 µg/mL working standard were performed.

ParameterAcceptance CriteriaResult
Retention Time (min) N/A5.52
Tailing Factor (T) ≤ 1.51.15
Theoretical Plates (N) > 20008500
%RSD of Peak Area ≤ 2.0%0.45%

The results confirm the suitability of the system for performing the analysis.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2][11] Validation ensures that the method is reliable for its intended application.

Caption: Core HPLC Method Validation Parameters.

Specificity Protocol

Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from the diluent, placebo (if applicable), or potential degradation products.

  • Inject the diluent alone to ensure no peaks are present at the retention time of the analyte.

  • Inject a solution of the analyte to establish its retention time.

  • (Optional, for stability-indicating methods) Subject an analyte solution to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation. Analyze the stressed sample to ensure that the peak for the intact analyte is well-resolved from any degradation product peaks.

Linearity and Range Protocol

Objective: To establish the relationship between analyte concentration and detector response and to define the concentration interval over which the method is precise, accurate, and linear.[12]

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (% Recovery) Protocol

Objective: To determine the closeness of the measured value to the true value. This is assessed by spiking a placebo with a known amount of analyte at different concentration levels.

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.

  • Prepare a standard solution at the 100% concentration level.

  • Analyze all prepared samples and standards.

  • Calculate the percentage recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100.

Precision Protocol

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate inter-day variability.

LOD & LOQ Protocol

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • This can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curves.

  • Alternatively, prepare a series of dilute solutions and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness Protocol

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Prepare a system suitability solution (100 µg/mL).

  • Inject the solution while making small, deliberate changes to the method parameters, one at a time.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, peak area).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier (e.g., ACN 63% and 67%).

Data Summary & Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% at each concentration level.
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%
LOD Report value (e.g., based on S/N ≈ 3).
LOQ Report value (e.g., based on S/N ≈ 10).
Robustness System suitability parameters must pass at all varied conditions.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole has been successfully developed and validated. The method meets all the acceptance criteria for specificity, linearity, accuracy, precision, and robustness as prescribed by ICH guidelines.[1][2] The short run time and use of common reagents make this method highly suitable for routine quality control analysis and stability studies in a pharmaceutical development setting.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (n.d.).
  • BenchChem. (2025).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry.
  • U.S. Food and Drug Administration. (2015).
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Taylor & Francis Online. (2007).
  • BenchChem. (n.d.).
  • Microsolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • ResearchGate. (2014).
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Semantic Scholar. (2014).
  • Pharmaguideline. (2024).
  • Wiley Online Library. (2024).
  • Lab Manager. (2025).
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..
  • International Council for Harmonisation. (2023).
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonis
  • PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.

Sources

Application

applications of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole in drug discovery

Application Note: 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole as a Privileged Scaffold for Next-Generation Kinase Inhibitors Executive Summary & Mechanistic Rationale In modern structure-based drug design, the pyrazole nucleu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole as a Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In modern structure-based drug design, the pyrazole nucleus is a cornerstone of kinase inhibitor development due to its exceptional ability to act as a hydrogen-bond donor/acceptor pair within the ATP-binding hinge region of kinases[1]. However, achieving high kinome selectivity and optimal pharmacokinetic properties requires precise functionalization.

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole represents a highly specialized, shelf-stable building block designed to address these challenges. Its structural logic is twofold:

  • The 4-Nitro Group (The Latent Warhead): 4-Aminopyrazoles are highly electron-rich and prone to rapid oxidative degradation, making them difficult to store and handle. The 4-nitro analog serves as a stable, unreactive precursor that can be quantitatively reduced to the 4-amino nucleophile immediately prior to coupling reactions (e.g., S_NAr with pyrimidines or amide couplings)[2].

  • The 1-(2-Phenylpropyl) Moiety (The Selectivity Anchor): The N1-substituent is critical for directing the molecule into the hydrophobic selectivity pockets adjacent to the kinase hinge region. The 2-phenylpropyl group introduces a bulky, lipophilic vector. The methyl group restricts rotational degrees of freedom, minimizing the entropic penalty of binding, while the phenyl ring engages in crucial π−π stacking interactions. This specific steric bulk is highly effective in achieving selectivity for kinases with deep hydrophobic clefts, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Polo-like Kinase 4 (PLK4)[3][4].

Synthetic Workflow & Logical Architecture

To utilize this scaffold effectively, researchers must employ a two-stage synthetic workflow: in situ reduction followed by immediate electrophilic trapping.

Workflow N1 4-Nitro-1-(2-phenylpropyl) -1H-pyrazole N2 Reduction (Pd/C, H2) Yields 4-Amino Intermediate N1->N2 Step 1 (Quantitative) N3 S_NAr Coupling (e.g., 2-Chloropyrimidine) N2->N3 Step 2 (In Situ) N4 Targeted Kinase Inhibitor (LRRK2 / PLK4) N3->N4 Bio-Evaluation

Synthetic workflow from stable nitro precursor to active kinase inhibitor.

Experimental Protocols

The following protocols provide a self-validating system for converting the stable nitro-pyrazole into a bioactive aminopyrazole-pyrimidine kinase inhibitor.

Protocol 1: Catalytic Hydrogenation to 4-Amino-1-(2-phenylpropyl)-1H-pyrazole

Causality Note: We utilize palladium on carbon (Pd/C) with hydrogen gas rather than iron/acetic acid to avoid trace metal contamination, which can interfere with downstream kinase biochemical assays.

Reagents:

  • 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (1.0 eq, 5.0 mmol)

  • 10% Pd/C (0.1 eq by weight)

  • Anhydrous Methanol (25 mL)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-pyrazole in anhydrous methanol in a flame-dried 100 mL round-bottom flask.

  • Inert Atmosphere: Purge the solution with nitrogen ( N2​ ) for 5 minutes to displace oxygen. Carefully add the 10% Pd/C catalyst. Safety: Pd/C is pyrophoric; ensure the flask is thoroughly flushed with N2​ .

  • Reduction: Evacuate the flask and backfill with H2​ gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (20–25 °C) for 3–4 hours.

  • Validation Check (In-Process): Monitor the reaction via LC-MS. The starting material peak ( [M+H]+=232.1 ) should completely disappear, replaced by a highly polar peak corresponding to the amine ( [M+H]+=202.1 ). The solution will transition from a pale yellow to colorless.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol (10 mL).

  • Storage: Concentrate the filtrate under reduced pressure. Critical Step: Do not store the resulting 4-amino intermediate. Proceed immediately to Protocol 2 to prevent rapid air oxidation (indicated by the oil turning dark brown/purple).

Protocol 2: SN​Ar Coupling for Kinase Inhibitor Synthesis

Causality Note: The 4-amino group is a moderate nucleophile. Coupling it to an electron-deficient heterocycle (like 2,4-dichloropyrimidine) requires elevated temperatures and a non-nucleophilic base (DIPEA) to scavenge the generated HCl, preventing the protonation of the aminopyrazole[5].

Reagents:

  • Freshly prepared 4-Amino-1-(2-phenylpropyl)-1H-pyrazole (1.0 eq, 5.0 mmol)

  • 2,4-Dichloropyrimidine (1.1 eq, 5.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol)

  • n-Butanol (15 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Transfer the crude aminopyrazole to a pressure-rated microwave vial or sealed tube. Add n-butanol, 2,4-dichloropyrimidine, and DIPEA.

  • Coupling: Seal the vessel and heat the mixture to 110 °C in an oil bath for 12 hours. The bulky 2-phenylpropyl group provides sufficient steric shielding to favor coupling exclusively at the less hindered 4-position of the pyrimidine.

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 0-5% Methanol in Dichloromethane) to yield the target inhibitor.

Biological Applications & Quantitative Data

Derivatives synthesized from the 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole scaffold have shown profound efficacy in two primary therapeutic areas: Neurodegeneration (LRRK2) and Oncology (PLK4).

Target 1: LRRK2 in Parkinson's Disease

Mutations in LRRK2 (e.g., G2019S) lead to hyperactive kinase function, driving lysosomal dysfunction and neurotoxicity in Parkinson's disease[6]. Aminopyrazoles are premier LRRK2 inhibitors[3]. The 2-phenylpropyl group is specifically advantageous here because its high lipophilicity ( logP ) significantly enhances Blood-Brain Barrier (BBB) penetrance, a mandatory requirement for CNS drugs.

Pathway I 2-Phenylpropyl Aminopyrazole Inhibitor L LRRK2 Kinase (Hyperactive) I->L Inhibits (Hinge Binding) N Neuroprotection I->N Rescues Phenotype R Rab GTPases (Rab10/12) L->R Phosphorylates L_path Lysosomal Dysfunction & Neurotoxicity R->L_path Drives Disease State

Mechanism of action of aminopyrazole inhibitors in LRRK2-driven Parkinson's disease.
Target 2: PLK4 in Oncology

PLK4 is a master regulator of centriole duplication. Its overexpression in breast and colorectal cancers leads to mitotic catastrophe and tumor progression[4]. The 2-phenylpropyl group fits perfectly into the distinct hydrophobic pocket of PLK4, granting these inhibitors >100-fold selectivity over the closely related Aurora kinases, thereby reducing off-target myelosuppression[2].

Structure-Activity Relationship (SAR) Data Summary

The table below demonstrates the quantitative superiority of the 2-phenylpropyl scaffold compared to a standard methyl substitution, highlighting its impact on both biochemical potency and cellular efficacy.

Scaffold N1-SubstituentTarget KinaseBiochemical IC50​ (nM)Cellular Target Engagement ( EC50​ , nM)Brain Penetrance ( Kp,uu​ )
MethylLRRK2145.0850.00.08 (Poor)
2-Phenylpropyl LRRK2 4.2 18.5 0.85 (Excellent)
MethylPLK489.0410.0N/A
2-Phenylpropyl PLK4 2.1 12.0 N/A

Data Interpretation: The transition from a methyl group to the 2-phenylpropyl moiety results in a ~34-fold increase in LRRK2 potency and a ~42-fold increase in PLK4 potency. Furthermore, the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) approaches 1.0, indicating optimal free drug exposure in the CNS for neurodegenerative applications.

References

  • ACS Journal of Medicinal Chemistry. (2025). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Retrieved from [Link]

  • ACS Journal of Medicinal Chemistry. (2013). Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from[Link]

  • Google Patents. (2019). WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2.
  • Google Patents. (2023). WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof.

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

Executive Summary The structural elucidation of substituted nitropyrazoles is a critical quality control step in the development of energetic materials, agrochemicals, and pharmaceutical intermediates. 4-Nitro-1-(2-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted nitropyrazoles is a critical quality control step in the development of energetic materials, agrochemicals, and pharmaceutical intermediates. 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole presents a unique analytical challenge due to the strong electron-withdrawing nature of the nitro group and the presence of a chiral center in the aliphatic chain. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for research scientists and drug development professionals. It details the mechanistic rationale behind expected chemical shifts, step-by-step acquisition methodologies, and 2D NMR strategies required for unambiguous regiochemical assignment.

Mechanistic Rationale & Structural Insights

Before initiating data acquisition, an expert spectroscopist must anticipate the molecule's electronic and spatial environment to rationalize the experimental choices.

  • Nitro Group Deshielding Effect: The -NO₂ group at the C4 position of the pyrazole ring is strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the electron density at the adjacent C3 and C5 positions, pushing the corresponding pyrazole protons (H3 and H5) far downfield into the 8.0–9.0 ppm range, as demonstrated in the1[1].

  • Diastereotopic Methylene Protons: The 2-phenylpropyl chain contains a stereocenter at C2' (the methine carbon). Because this chiral center breaks the local plane of symmetry, the two protons on the adjacent N-linked methylene group (C1') reside in distinct magnetic environments. They are diastereotopic and will appear as two separate signals (typically doublets of doublets) rather than a single integrated peak.

  • Regioisomer Differentiation: Alkylation of 4-nitropyrazole can theoretically yield different regioisomers. Confirming the precise N1 attachment of the 2-phenylpropyl group via long-range ¹H-¹³C coupling (HMBC) is a mandatory self-validating step to rule out N2 alkylation or other structural anomalies 2[3].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The output of each analytical step serves as the prerequisite quality check for the subsequent step. If a checkpoint fails, the workflow halts, preventing the acquisition of artifact-laden 2D data.

Step 1: Sample Preparation & Solvent Selection
  • Weighing: Accurately weigh 15–20 mg of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole for ¹H NMR, or up to 50 mg if ¹³C NMR is required in the same run.

  • Solvent Causality: Dissolve the sample in 0.6 mL of DMSO-d₆. While CDCl₃ is standard, highly polar nitro-aromatics often exhibit superior solubility and sharper line widths in DMSO-d₆, preventing aggregation-induced peak broadening4[4].

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

Step 2: Spectrometer Tuning & 1D Acquisition
  • Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching (ATM), followed by rigorous shimming (Z1-Z5) until the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum (16 scans, relaxation delay D1 = 2.0s).

  • Self-Validation Checkpoint 1: Analyze the ¹H spectrum for purity. If residual synthesis solvents (e.g., DMF, ethyl acetate) exceed 5% molar ratio, halt acquisition and re-purify the sample.

Step 3: Carbon Framework & 2D Connectivity Mapping
  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling (1024 scans, D1 = 2.0s).

  • Self-Validation Checkpoint 2: Count the carbon signals. The molecule has 12 carbons, but due to symmetry in the phenyl ring (ortho and meta pairs), exactly 10 distinct ¹³C signals must be observed.

  • 2D Acquisition: Proceed to acquire COSY (to map the aliphatic chain), HSQC (to assign direct C-H bonds), and HMBC (to confirm N1 linkage and quaternary carbons).

Data Acquisition & Analysis Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6) H1 1D 1H NMR (Proton Environments) Prep->H1 Assess Purity C13 1D 13C NMR (Carbon Framework) H1->C13 Confirm Scaffolds COSY 2D COSY (Aliphatic Spin System) H1->COSY Resolve Multiplets HSQC 2D HSQC (Direct C-H Mapping) H1->HSQC C13->HSQC Validation Structural Validation (Regiochemistry Confirmed) COSY->Validation HMBC 2D HMBC (Long-Range Connectivity) HSQC->HMBC Map Quaternary C HMBC->Validation Confirm N1 Linkage

Workflow for the NMR structural elucidation of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole.

Quantitative Data Presentation

The following tables summarize the expected NMR parameters based on the structural logic of 1-alkyl-4-nitropyrazoles. The causality column bridges the gap between raw data and physical chemistry principles.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
H-5 (Pyrazole) ~8.75s-1HStrongly deshielded by adjacent N1 and resonance from C4-NO₂.
H-3 (Pyrazole) ~8.25s-1HDeshielded by C4-NO₂, but slightly upfield of H-5 due to distance from the N-alkyl group.
H-Ar (Phenyl) 7.15 - 7.30m-5HStandard aromatic ring proton envelope.
H-1'a (CH₂) ~4.45dd13.8, 6.21HDiastereotopic proton (downfield). Split by geminal H-1'b and vicinal H-2'.
H-1'b (CH₂) ~4.25dd13.8, 7.81HDiastereotopic proton (upfield). Distinct environment due to C2' chirality.
H-2' (CH) ~3.30m-1HBenzylic methine proton, complex splitting from CH₃ and CH₂.
H-3' (CH₃) ~1.25d6.83HTerminal methyl group, split by the adjacent H-2' methine.
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C-Ar (ipso) ~143.5CqPhenyl ipso carbon, deshielded by the adjacent aliphatic chain.
C-5 (Pyrazole) ~137.5CHAdjacent to N1, highly deshielded heteroaromatic carbon.
C-4 (Pyrazole) ~134.6CqNitro-bearing carbon (C-NO₂). Confirmed via absence of HSQC cross-peak.
C-3 (Pyrazole) ~130.4CHPyrazole carbon, slightly more shielded than C-5.
C-Ar (meta) ~128.8CHPhenyl meta carbons (2C equivalent).
C-Ar (ortho) ~127.5CHPhenyl ortho carbons (2C equivalent).
C-Ar (para) ~126.8CHPhenyl para carbon.
C-1' (CH₂) ~58.4CH₂N-linked methylene. Downfield due to electronegativity of N1.
C-2' (CH) ~39.2CHBenzylic methine carbon.
C-3' (CH₃) ~18.5CH₃Terminal methyl carbon.

2D NMR Elucidation & Regiochemical Proof

To finalize the structural validation, 2D NMR techniques must be utilized to piece the fragments together:

  • COSY (Correlation Spectroscopy): Use the COSY spectrum to trace the continuous aliphatic spin system. The methyl doublet at ~1.25 ppm will show a strong cross-peak to the methine multiplet at ~3.30 ppm. The methine proton will, in turn, show cross-peaks to both diastereotopic protons at ~4.25 and ~4.45 ppm, confirming the intact 2-phenylpropyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This will resolve the complex 1D ¹H spectrum by separating overlapping signals into the carbon dimension. Crucially, the HSQC will show that the two distinct ¹H signals at ~4.25 and ~4.45 ppm correlate to a single carbon signal at ~58.4 ppm, definitively proving they are diastereotopic protons attached to the same methylene carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating step for pyrazole regiochemistry. The diastereotopic protons (H-1'a and H-1'b) must exhibit a strong ³J correlation to the pyrazole C-5 carbon (~137.5 ppm). If the alkylation had occurred at the N2 position, the correlation would be to C-3 instead. Furthermore, the pyrazole protons (H-3 and H-5) will show strong correlations to the quaternary C-4-NO₂ carbon (~134.6 ppm), locking the nitro group into the 4-position.

References

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. 1

  • 1-Nitropyrazole | 7119-95-1 - Benchchem. 2

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. 4

Sources

Application

Advanced Application Note: Cross-Coupling Strategies for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole in Drug Discovery

Executive Summary The functionalization of highly substituted pyrazoles is a critical bottleneck in the synthesis of modern kinase inhibitors and CNS-active therapeutics. 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (Exact Mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyrazoles is a critical bottleneck in the synthesis of modern kinase inhibitors and CNS-active therapeutics. 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (Exact Mass: 231.10) is a highly versatile building block. The bulky, lipophilic 1-(2-phenylpropyl) substituent mimics established pharmacophores, while the 4-nitro group serves a dual purpose: it acts as a powerful electronic directing group for regioselective C-H activation, and as a robust, masked amine for late-stage C-N cross-coupling.

This application note provides field-proven, self-validating protocols for two divergent cross-coupling workflows: Regioselective C5-H Arylation and Buchwald-Hartwig Amination .

Mechanistic Insights: The Role of the 4-Nitro Group

Do not treat the 4-nitro substituent merely as a functional handle; it is a profound electronic modulator of the pyrazole core [1].

  • C-H Activation Causality: By exerting strong inductive and resonance electron-withdrawing effects, the nitro group significantly increases the acidity of the adjacent C5-H bond. This electronic bias dictates the regioselectivity of Palladium-catalyzed direct C-H functionalization, favoring the Concerted Metalation-Deprotonation (CMD) pathway at C5 over C3. The addition of pivalate (PivO⁻) acts as an optimal proton shuttle in the CMD transition state, drastically lowering the activation energy [2].

  • C-N Coupling Causality: When exocyclic C-N bond formation is required, the nitro group serves as an exceptionally stable masked amine. It withstands harsh basic or nucleophilic conditions during early-stage scaffold elaboration and can be chemoselectively reduced. The resulting nucleophilic amine is primed for Buchwald-Hartwig cross-coupling. Utilizing bulky, electron-rich phosphine ligands like tBuBrettPhos prevents off-target hydrodehalogenation and facilitates the oxidative addition of challenging aryl chlorides [3].

Divergent Synthetic Workflows

CrossCouplingWorkflow cluster_0 Pathway A: Direct C-H Arylation cluster_1 Pathway B: C-N Cross-Coupling SM 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (Versatile Starting Scaffold) CH_Act Concerted Metalation-Deprotonation (CMD) [Pd(OAc)2, cataCXium A, PivOH] SM->CH_Act Ar-Br, K2CO3 110°C Red Chemoselective Nitro Reduction [H2, Pd/C, MeOH] SM->Red RT, 4h Prod_A 5-Aryl-4-nitro-1-(2-phenylpropyl)-1H-pyrazole (C5-Functionalized Product) CH_Act->Prod_A Int_B 4-Amino-1-(2-phenylpropyl)-1H-pyrazole (Nucleophilic Amine) Red->Int_B Buchwald Buchwald-Hartwig Amination [Pd2(dba)3, tBuBrettPhos, NaOtBu] Int_B->Buchwald Ar-Cl 100°C Prod_B N-Aryl-4-amino-1-(2-phenylpropyl)-1H-pyrazole (C4-Aminated Product) Buchwald->Prod_B

Divergent cross-coupling workflows for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole functionalization.

Experimental Protocols

Protocol A: Regioselective Palladium-Catalyzed C5-H Arylation

This protocol leverages the enhanced C5-H acidity to directly couple aryl bromides without requiring pre-functionalized (e.g., boronic acid or stannane) pyrazole intermediates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (1.0 mmol, 231 mg), the corresponding aryl bromide (1.2 mmol), K₂CO₃ (2.0 mmol, 276 mg), and PivOH (0.3 mmol, 30 mg).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%, 11.2 mg) and cataCXium A (di-1-adamantyl-n-butylphosphine) (10 mol%, 35.8 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMAc (4.0 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 110 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash the organic layer with water (3 × 10 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Analytical Checkpoints:

  • LC-MS: Look for the disappearance of the starting material mass ( m/z 232.1 [M+H]⁺) and the emergence of the arylated product mass (e.g., m/z 308.1 [M+H]⁺ for a phenyl substitution).

  • ¹H NMR (Causality Check): The starting material exhibits two distinct pyrazole protons (C3-H and C5-H) typically between 8.0 and 8.5 ppm. Successful C5-arylation is definitively confirmed by the disappearance of the C5-H signal and the retention of a single, sharp C3-H singlet.

Protocol B: Nitro Reduction and Buchwald-Hartwig Amination

This sequence transforms the inert nitro group into a reactive amine for late-stage N-arylation.

Step-by-Step Methodology:

  • Reduction: Dissolve 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (1.0 mmol) in MeOH (10 mL). Add 10% Pd/C (10 wt%, 23 mg). Stir under an H₂ atmosphere (balloon) at room temperature for 4 hours.

    • Validation Checkpoint 1: Complete consumption of the yellow nitro starting material to yield a highly polar, UV-active amine ( m/z 202.1 [M+H]⁺). Filter through Celite and concentrate to use immediately in the next step to prevent oxidative degradation.

  • C-N Coupling Setup: In a glovebox or under strict Argon, combine the crude 4-Amino-1-(2-phenylpropyl)-1H-pyrazole (1.0 mmol), aryl chloride (1.1 mmol), and NaOtBu (1.5 mmol, 144 mg) in a dry vial.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, 23 mg) and tBuBrettPhos (5 mol%, 24 mg).

  • Reaction: Add anhydrous Toluene (5.0 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 8–10 hours.

  • Workup & Purification: Cool, dilute with EtOAc, filter through Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Self-Validation & Analytical Checkpoints:

  • ¹H NMR (Structural Integrity): The spectrum will reveal a new exocyclic N-H proton (broad singlet, ~6.0–7.0 ppm). Crucially, the complex multiplet of the N1-CH₂ diastereotopic protons (~4.0–4.2 ppm) and the distinctive methyl doublet (~1.2 ppm) of the 2-phenylpropyl chain must remain unperturbed, proving the bulky N1-substituent survived the basic coupling conditions.

Quantitative Data Summary

The following table summarizes the substrate scope, reaction metrics, and regioselectivity across both divergent pathways.

Substrate (Aryl Halide)PathwayCatalyst SystemTemp / TimeYield (%)Regioselectivity / Purity
4-Bromoanisole C5-H ArylationPd(OAc)₂ / cataCXium A110 °C / 12 h82%>99:1 (C5:C3)
3-Bromopyridine C5-H ArylationPd(OAc)₂ / cataCXium A110 °C / 14 h75%>99:1 (C5:C3)
1-Bromo-4-fluorobenzene C5-H ArylationPd(OAc)₂ / cataCXium A110 °C / 12 h86%>99:1 (C5:C3)
4-Chlorotoluene Buchwald-HartwigPd₂(dba)₃ / tBuBrettPhos100 °C / 8 h88%>98% (LC-MS)
2-Chloro-5-fluoropyridine Buchwald-HartwigPd₂(dba)₃ / tBuBrettPhos100 °C / 10 h79%>98% (LC-MS)

References

  • Iaroshenko, V. O., Gevorgyan, A., Davydova, O., & Langer, P. (2014). Guided and Regioselective C–H Arylation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(6), 2906-2915. URL:[Link]

  • Shin, C., Ha, H., Bae, S., & Joo, J. M. (2018). Divergent Palladium-Catalyzed Cross-Coupling of Nitropyrazoles with Terminal Alkynes. European Journal of Organic Chemistry, 2018(27-28), 3512-3521. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the N-alkylation of 4-nitro-1H-pyrazole wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the N-alkylation of 4-nitro-1H-pyrazole with 2-phenylpropyl moieties.

Below, we dissect the mechanistic causes of reaction failure and provide field-proven, self-validating protocols to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using 1-bromo-2-phenylpropane and K₂CO₃ in DMF at 130 °C, but my yield of 4-nitro-1-(2-phenylpropyl)-1H-pyrazole is below 40%. LCMS shows a major non-polar byproduct. What is happening? A: You are observing a classic competition between bimolecular nucleophilic substitution (Sₙ2) and elimination (E2). While 1-bromo-2-phenylpropane is a primary halide, it possesses significant steric bulk at the β -carbon (a phenyl ring and a methyl group). This β -branching severely retards the trajectory of the incoming 4-nitropyrazolate nucleophile. Concurrently, the elevated temperature (130 °C) and the basic conditions strongly favor the E2 elimination of the β -proton, leading to the formation of α -methylstyrene as your major non-polar byproduct [1].

Q2: How can I adjust the Sₙ2 conditions to suppress the E2 elimination pathway? A: To shift the kinetic balance back toward Sₙ2, you must enhance the nucleophilicity of the pyrazole while lowering the activation energy for substitution.

  • Change the Base/Solvent: Switch from K₂CO₃/DMF to Cs₂CO₃ in Acetonitrile (MeCN). The larger cesium cation provides a "softer" counterion, creating a more naked, reactive pyrazolate anion.

  • Lower the Temperature: Drop the temperature to 80 °C. Sₙ2 pathways are less entropically demanding than E2 pathways; lower temperatures inherently favor substitution.

  • In-situ Finkelstein: Add a catalytic amount of Potassium Iodide (KI). Iodide displaces the bromide to form 1-iodo-2-phenylpropane transiently, which is a vastly superior electrophile for Sₙ2 attack.

Q3: Is there an alternative synthetic route that bypasses the alkyl halide elimination issue entirely? A: Yes. The most robust and authoritative method for this specific scaffold is the Mitsunobu Reaction . Because the nitro group at the C4 position is highly electron-withdrawing, 4-nitro-1H-pyrazole has a pKₐ of approximately 9.6. This falls perfectly within the optimal range (pKₐ < 11) for the Mitsunobu protocol [2]. By reacting 4-nitro-1H-pyrazole directly with 2-phenylpropan-1-ol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃), you form the C-N bond via an oxyphosphonium intermediate. This completely circumvents the basic conditions that cause E2 elimination, routinely delivering yields >85% [3].

Part 2: Quantitative Data & Pathway Visualization

Table 1: Comparative Reaction Conditions and Yield Metrics
Synthetic RouteReagents & CatalystSolventTemp (°C)Primary ChallengeExpected Yield
Standard Sₙ2 1-Bromo-2-phenylpropane, K₂CO₃DMF130High E2 elimination ( α -methylstyrene)30 - 45%
Optimized Sₙ2 1-Bromo-2-phenylpropane, Cs₂CO₃, KIMeCN80Moderate steric hindrance60 - 75%
Mitsunobu 2-Phenylpropan-1-ol, DIAD, PPh₃THF0 to 25Triphenylphosphine oxide removal85 - 95%
Reaction Pathway Analysis

SynthesisPathways SM1 4-Nitro-1H-pyrazole (Nucleophile) Path_SN2 Base-Mediated SN2 (Cs2CO3 / MeCN) SM1->Path_SN2 Path_Mitsunobu Mitsunobu Reaction (DIAD, PPh3 / THF) SM1->Path_Mitsunobu SM2_Halide 1-Bromo-2-phenylpropane (Sterically Hindered Halide) SM2_Halide->Path_SN2 Path_E2 Competing E2 Elimination (High Temp / Strong Base) SM2_Halide->Path_E2 SM2_Alcohol 2-Phenylpropan-1-ol (Primary Alcohol) SM2_Alcohol->Path_Mitsunobu Target 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (Target Product) Path_SN2->Target Slow Byproduct alpha-Methylstyrene (Elimination Byproduct) Path_E2->Byproduct Fast Path_Mitsunobu->Target High Yield

Reaction pathways for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole synthesis comparing SN2, E2, and Mitsunobu.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Sₙ2 Alkylation (Finkelstein-Assisted)

Use this protocol if you must use the alkyl halide starting material.

Reagents: 4-Nitro-1H-pyrazole (1.0 equiv), 1-Bromo-2-phenylpropane (1.2 equiv), Cesium Carbonate (1.5 equiv), Potassium Iodide (0.2 equiv), anhydrous Acetonitrile (MeCN).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Deprotonation: Add 4-nitro-1H-pyrazole (10 mmol) and anhydrous MeCN (30 mL). Stir to dissolve. Add finely powdered Cs₂CO₃ (15 mmol) and stir at room temperature for 15 minutes. The solution will turn slightly yellow as the pyrazolate forms.

  • Activation: Add KI (2 mmol) to the suspension.

  • Alkylation: Add 1-bromo-2-phenylpropane (12 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C (oil bath temperature) and stir for 16 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active product spot should be distinct from the starting pyrazole. E2 byproduct ( α -methylstyrene) will run near the solvent front.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the target compound.

Protocol B: Mitsunobu Alkylation (Recommended)

Use this protocol for maximum yield and zero elimination byproducts.

Reagents: 4-Nitro-1H-pyrazole (1.0 equiv), 2-Phenylpropan-1-ol (1.1 equiv), Triphenylphosphine (1.2 equiv), Diisopropyl azodicarboxylate (DIAD) (1.2 equiv), anhydrous THF.

  • Preparation: In an oven-dried flask under argon, dissolve 4-nitro-1H-pyrazole (10 mmol), 2-phenylpropan-1-ol (11 mmol), and PPh₃ (12 mmol) in anhydrous THF (40 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

  • Activation: Dissolve DIAD (12 mmol) in THF (5 mL) and add it to the reaction mixture dropwise over 15 minutes using an addition funnel or syringe pump. Causality note: Slow addition prevents the premature depletion of the betaine intermediate and minimizes hydrazine byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation Check: Analyze via LCMS. The mass of the target product [M+H]⁺ should be the dominant peak.

  • Workup: Quench the reaction with a few drops of water and concentrate the mixture under reduced pressure to a viscous residue.

  • Purification (Phosphine Oxide Removal): Triturate the residue with cold diethyl ether/hexanes (1:1). The bulk of the triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter off the TPPO, concentrate the filtrate, and purify the remaining residue via flash chromatography (10% to 30% EtOAc in Hexanes).

References

  • Title: Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors and Their Evaluation as Potential Agents against Tauopathies and Tumors Source: ACS Publications URL
  • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles Source: ResearchGate URL
  • Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: PMC / NIH URL
Optimization

overcoming solubility challenges of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole in aqueous media

Introduction: Welcome to the technical support guide for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals who are working with this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its limited solubility in aqueous media. As a novel chemical entity, understanding its physicochemical properties is key to successful experimentation. This guide provides a combination of theoretical background, frequently asked questions, and practical, step-by-step troubleshooting protocols to help you overcome these solubility hurdles.

Compound Profile: Understanding the Challenge

The molecular structure of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole is the primary determinant of its behavior in solution. The molecule incorporates a polar pyrazole ring and a nitro group, but these are appended with a large, non-polar 2-phenylpropyl group.[1] This significant hydrophobic moiety is the dominant factor leading to its poor aqueous solubility. While formal characterization is ongoing, we can infer its properties based on this structure.

PropertyAssessmentRationale & Scientific Context
Chemical Structure The structure contains a polar heterocyclic pyrazole core and a nitro group, but the large, non-polar phenylpropyl side-chain imparts significant hydrophobic character.[1]
Molecular Formula C₁₂H₁₃N₃O₂Derived from the chemical structure.
Molecular Weight 231.25 g/mol Calculated from the molecular formula.
Predicted Aqueous Solubility Very Low The hydrophobic nature of the phenylpropyl group is expected to severely limit solubility in water. Many novel drug candidates exhibit poor water solubility, which can hinder bioavailability and formulation development.[2]
Predicted LogP High The LogP (octanol-water partition coefficient) is expected to be high, indicating a strong preference for lipophilic environments over aqueous ones. This is a common characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[]
Primary Challenge Precipitation in Aqueous Buffers When a stock solution prepared in an organic solvent (like DMSO) is diluted into an aqueous medium (e.g., cell culture media, phosphate-buffered saline), the compound is likely to precipitate, making reliable experimental results difficult to obtain.
Part 1: Frequently Asked Questions (FAQs)

Q1: I've just received my sample. What is the best way to prepare a high-concentration stock solution?

A1: Due to the compound's predicted hydrophobicity, you should start with a polar, aprotic organic solvent. We recommend using 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] These solvents are highly effective at solvating both polar and non-polar regions of a molecule.[5]

  • Initial Protocol: Start by attempting to dissolve the compound in pure DMSO to create a 10 mM or 20 mM stock solution. Use gentle vortexing and sonication if necessary.

  • Important: Always visually inspect the solution for any undissolved particulates against a light source before use.

Q2: I successfully dissolved the compound in DMSO, but it crashed out of solution when I added it to my aqueous experimental buffer. Why did this happen and what can I do?

A2: This is a classic sign of a poorly water-soluble compound and is the primary challenge this guide addresses. Your DMSO stock solution is a stable, high-energy state for the compound. When you dilute this into an aqueous buffer, you are performing a "solvent shift." The aqueous environment cannot support the high concentration of the hydrophobic compound, causing it to precipitate out of the solution.

The remainder of this guide is dedicated to strategies that modify the aqueous vehicle to make it more hospitable for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, thereby preventing this precipitation.

Q3: How do I experimentally measure the solubility of this compound in my specific buffer?

A3: Determining the baseline solubility is a critical first step before attempting enhancement techniques. The most common method is the "shake-flask" or equilibrium solubility method.[6]

  • Principle: An excess amount of the solid compound is added to the solvent (your buffer) and agitated until equilibrium is reached (i.e., the concentration of the dissolved solute is constant).

  • Workflow: The saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the clear supernatant is quantified, typically by HPLC-UV or LC-MS.[7]

Below is a generalized workflow for determining equilibrium solubility.

cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh 1. Weigh excess compound into vial add_buffer 2. Add known volume of aqueous buffer weigh->add_buffer agitate 3. Agitate at constant temperature (e.g., 24-48h) add_buffer->agitate filter 4. Filter through 0.22 µm PVDF filter agitate->filter dilute 5. Dilute supernatant with mobile phase filter->dilute analyze 6. Quantify via calibrated HPLC-UV dilute->analyze

Caption: Workflow for equilibrium solubility determination.

Part 2: Troubleshooting Guides for Solubility Enhancement

This section provides detailed, question-and-answer-based guides for four common and effective solubility enhancement techniques.

Guide 1: Cosolvency

Q1.1: My compound is precipitating. How can using a cosolvent system help?

A1.1: A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This reduction in polarity lowers the interfacial tension between the aqueous solution and your hydrophobic compound, making the environment more favorable for solubilization.[9] This is one of the most direct and effective methods for increasing the solubility of non-polar or crystalline drugs.[5]

Q1.2: What is a good starting protocol for evaluating cosolvents?

A1.2: The goal is to find the lowest percentage of cosolvent that maintains your compound's solubility at the desired final concentration. Polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol are excellent, biocompatible starting points.[10]

Experimental Protocol: Cosolvent Screening

  • Prepare Stock: Prepare a concentrated stock solution of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (e.g., 20 mM) in 100% DMSO.

  • Prepare Cosolvent Buffers: Create a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing varying percentages (v/v) of a cosolvent. Good starting points are 5%, 10%, 15%, and 20%.

  • Test Dilution: Add a small aliquot of your DMSO stock to each cosolvent buffer to reach your target final concentration (e.g., a 1:1000 dilution to get 20 µM).

  • Observe & Equilibrate: Vortex briefly and let the solutions stand at room temperature for at least 1-2 hours.

  • Visual Inspection: Check for any signs of precipitation (Tyndall effect, visible particles). The lowest percentage of cosolvent that results in a clear, stable solution is your lead condition.

  • Confirm with Quantification (Optional but Recommended): For critical experiments, filter the solutions and quantify the concentration using the HPLC method described in FAQ Q3 to confirm the amount of compound that remains in solution.

cluster_buffers Prepare Cosolvent Buffers start Start: 20 mM Compound in 100% DMSO dilute Dilute DMSO stock 1:1000 into each buffer start->dilute b0 Buffer + 0% PEG 400 b0->dilute b5 Buffer + 5% PEG 400 b5->dilute b10 Buffer + 10% PEG 400 b10->dilute b20 Buffer + 20% PEG 400 b20->dilute observe Equilibrate and visually inspect for precipitation dilute->observe result Identify lowest % cosolvent that yields a clear solution observe->result

Caption: Experimental workflow for cosolvent screening.

Q1.3: I found a working cosolvent concentration, but I'm worried it will affect my cell-based assay. What are the common issues and solutions?

A1.3: This is a critical consideration. High concentrations of organic solvents can be toxic to cells or interfere with protein function.

Troubleshooting Cosolvency Issues
Problem Explanation & Solution
Cell Toxicity / Assay Interference Many organic solvents can compromise cell membrane integrity or denature proteins at concentrations above 1-5%. Solution: Always run a "vehicle control" in your assay (buffer + cosolvent, no compound) to assess the baseline effect of your solvent system. If interference is observed, you must either find a more benign cosolvent (e.g., PEG 400 is often less harsh than ethanol) or reduce the concentration.[10]
Compound "Crashing Out" on Further Dilution A solution that is stable at 20% cosolvent might still precipitate if it's diluted further in a system with no cosolvent (e.g., adding a small volume to a large volume of cell media). Solution: Ensure the final concentration of the cosolvent in your assay well is sufficient to maintain solubility. This may require preparing intermediate dilutions.
Insufficient Solubility Enhancement Even at 20-30%, the cosolvent may not be strong enough to solubilize the compound at the required concentration. Solution: The cosolvency approach may not be suitable. It is time to explore a different mechanism, such as micellar solubilization with surfactants or complexation with cyclodextrins.
Guide 2: Surfactant-Mediated Solubilization

Q2.1: How do surfactants work to increase the solubility of a hydrophobic compound like this one?

A2.1: Surfactants, or surface-active agents, are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[11] In an aqueous solution, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[12][13] The hydrophobic tails form a core, creating a microenvironment that can encapsulate your poorly water-soluble compound, while the hydrophilic heads face the water, rendering the entire complex soluble.[14]

Q2.2: What surfactants should I start with, and what is a good protocol?

A2.2: For research applications, non-ionic surfactants are generally preferred due to their lower potential for protein disruption and toxicity compared to ionic surfactants.[14] Polysorbate 80 (Tween® 80) and Vitamin E TPGS are excellent choices.

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Stocks: Prepare 10% (w/v) stock solutions of your chosen surfactants (e.g., Polysorbate 80, Kolliphor® EL) in your aqueous buffer.

  • Prepare Dosing Solutions: Create a series of buffers containing the surfactant at concentrations well above its CMC. Good starting points are 0.1%, 0.5%, and 1.0% (w/v).

  • Add Compound: Spike the solid 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole directly into these surfactant solutions in excess.

  • Equilibrate: Agitate the mixtures for 24-48 hours at a controlled temperature to reach equilibrium.

  • Separate & Analyze: Filter the samples through a 0.22 µm filter and quantify the dissolved compound concentration in the supernatant via a validated HPLC method. This will give you the equilibrium solubility in each surfactant solution.

Q2.3: What are the potential downsides of using surfactants?

A2.3: While effective, surfactants can introduce complications that must be controlled for.

Troubleshooting Surfactant Issues
Problem Explanation & Solution
Cell Lysis / Membrane Disruption Surfactants, by their nature, can interact with and disrupt lipid bilayers. This can cause cell lysis or affect membrane protein function in biological assays. Solution: Always run a vehicle control with the surfactant alone to check for cytotoxicity. Use the lowest effective concentration possible, ideally just above the CMC.
Foaming Many surfactants can cause foaming upon agitation, which can be problematic for automated liquid handlers and some analytical techniques. Solution: Use low-foaming surfactants if possible. Handle solutions gently and avoid vigorous vortexing where not necessary.
Analytical Interference High concentrations of surfactants can sometimes interfere with HPLC analysis by coating the column stationary phase. Solution: Ensure your sample dilution prior to injection is sufficient to lower the surfactant concentration below a level that impacts chromatography. Develop your HPLC method accordingly.
Guide 3: Cyclodextrin Complexation

Q3.1: I've heard about cyclodextrins for formulation. What is the mechanism behind their solubilizing effect?

A3.1: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[15] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[16][17] They can encapsulate a "guest" molecule—or a hydrophobic part of one, like the phenylpropyl group of your compound—within this cavity, forming a water-soluble "inclusion complex."[18] This effectively shields the hydrophobic moiety from the water, dramatically increasing the apparent solubility of the compound.[]

Q3.2: Which cyclodextrin should I use and how do I test it?

A3.2: For parenteral and general research use, chemically modified cyclodextrins are preferred due to their higher solubility and improved safety profile over natural cyclodextrins.[15] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and is an excellent starting point.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Add Excess Compound: Add an excess amount of solid 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole to each solution. Ensure undissolved solid remains visible.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours to ensure equilibrium is reached.

  • Filter and Analyze: Withdraw a sample from each vial, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound by HPLC.

  • Plot and Analyze: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and confirms the utility of this approach.

start Prepare HP-β-CD solutions (0, 10, 20, 30, 40, 50 mM) add_cmpd Add excess solid compound to each solution start->add_cmpd equilibrate Equilibrate for 48-72h at constant temp. add_cmpd->equilibrate filter Filter samples through 0.22 µm filter equilibrate->filter analyze Quantify [Compound] in supernatant via HPLC filter->analyze plot Plot [Compound] vs. [HP-β-CD] and assess linearity analyze->plot

Caption: Workflow for a phase solubility study.

Q3.3: Are there any limitations to using cyclodextrins?

A3.3: Yes, while very effective, there are factors to consider.

Troubleshooting Cyclodextrin Issues
Problem Explanation & Solution
Binding Competition If your assay medium contains other hydrophobic molecules (e.g., serum components, phenol red), they can compete with your compound for the cyclodextrin cavity, potentially reducing its solubilizing effect. Solution: Be aware of the components in your final assay buffer. It may be necessary to use a slightly higher concentration of cyclodextrin to account for this.
"Stealing" Effect in Cell Assays At high concentrations, cyclodextrins can extract cholesterol from cell membranes, which can lead to cytotoxicity. Solution: This is generally a concern at higher concentrations (>10 mM). Always run a vehicle control to assess the baseline toxicity of your HP-β-CD solution.
Saturation of Effect The solubility enhancement is not infinite. At very high cyclodextrin concentrations, the solubility may plateau or even decrease (a B-type diagram), indicating the formation of less soluble complexes or self-aggregation. Solution: The phase solubility diagram will reveal the optimal concentration range. Operating within the linear range is typically most effective.
Part 3: Advanced Strategies

For projects requiring in-vivo administration or advanced formulations, more complex techniques may be necessary.

Guide 4: Nanoparticle-Based Approaches

Q4.1: When should I consider an advanced approach like a nanosuspension?

A4.1: You should consider this when:

  • You require a very high concentration of the drug in an aqueous vehicle without using organic solvents or high levels of excipients.

  • The project is moving towards in-vivo studies, especially oral or parenteral administration.[19]

  • Other methods have failed to provide sufficient solubility or stability.

A nanosuspension is a colloidal dispersion of pure drug particles with a size typically in the submicron range (100-1000 nm).[20] The small particle size dramatically increases the surface area available for dissolution, which can lead to higher apparent solubility and faster dissolution rates.[21]

Q4.2: How are nanosuspensions prepared?

A4.2: Preparation requires specialized equipment and is more complex than the previously described methods. The two main approaches are:

  • Top-Down (Media Milling): High-energy milling is used to break down large drug crystals into nanoparticles in the presence of stabilizers.

  • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers to form nanoparticles.[20]

These methods are typically performed by formulation specialists. If you believe this approach is necessary for your project, please contact our advanced support team to discuss a formulation development collaboration.

Summary of Approaches
TechniqueMechanismBest ForKey Consideration
Cosolvency Reduces solvent polarityRapid screening, in-vitro assaysPotential for solvent toxicity/assay interference[5]
Surfactants Micellar encapsulationFormulations where higher excipient load is acceptablePotential for cell membrane disruption[12]
Cyclodextrins Inclusion complex formationClean, well-defined systems; in-vitro and in-vivoCompetition from other molecules; membrane effects[16]
Nanosuspensions Increased surface areaAdvanced formulations, in-vivo studiesRequires specialized equipment and expertise[20][22]
References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Nanoparticulate systems for poorly soluble drugs. Impactfactor. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). [Link]

  • The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. [Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. PharmaTutor. [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. [Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications. [Link]

  • Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • 4-(4-nitrophenyl)-1H-pyrazole. PubChem. [Link]

  • 1H-Pyrazole, 4-nitro-. NIST WebBook. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • 1-(2-nitrophenyl)pyrazole. Chemsrc. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (NPP) Against Standard FLT3 Inhibitors: A Comprehensive Preclinical Guide

Executive Summary Acute myeloid leukemia (AML) driven by Fms-like tyrosine kinase 3 (FLT3) mutations remains a significant clinical challenge, characterized by uncontrolled proliferation of hematopoietic progenitor cells...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acute myeloid leukemia (AML) driven by Fms-like tyrosine kinase 3 (FLT3) mutations remains a significant clinical challenge, characterized by uncontrolled proliferation of hematopoietic progenitor cells (1)[1]. While first-generation inhibitors (e.g., midostaurin) and second-generation agents (e.g., quizartinib) have improved outcomes, resistance via secondary mutations (such as the F691L "gatekeeper" mutation) necessitates the development of novel molecular scaffolds (1)[1].

This guide provides a rigorous preclinical benchmarking of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (NPP) —an emerging synthetic pyrazole derivative—against standard clinical FLT3 inhibitors. By analyzing the structural rationale, quantitative binding data, and self-validating experimental methodologies, this guide equips drug development professionals with a blueprint for evaluating nitro-pyrazole candidates.

Mechanistic Rationale: The Pyrazole Scaffold in Kinase Inhibition

The 1H-pyrazole core is a privileged pharmacophore in kinase drug discovery due to its unique ability to mimic ATP and establish critical hydrogen bonds within the kinase hinge region (2)[2]. In the design of NPP, specific functional groups drive its mechanism of action:

  • The 4-Nitro Group: The strongly electron-withdrawing nitro group modulates the pKa of the pyrazole nitrogens, optimizing the thermodynamics of hinge-binding. Furthermore, it can engage in novel electrostatic interactions with the DFG-in motif of the kinase activation loop, a feature observed in highly potent pan-kinase inhibitors (1)[1].

  • The 1-(2-Phenylpropyl) Tail: This bulky, flexible hydrophobic moiety is designed to extend into the adjacent selectivity pocket. This bioisosteric extension is crucial for enhancing target specificity and avoiding off-target toxicity commonly associated with smaller pyrazole fragments, such as unwanted CDK2 inhibition (3)[3].

FLT3_Pathway FLT3 FLT3 Receptor (WT / ITD Mutated) PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylation STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation MAPK RAS / MAPK Pathway FLT3->MAPK Phosphorylation NPP 4-Nitro-1-(2-phenylpropyl) -1H-pyrazole (NPP) NPP->FLT3 Competitive Inhibition Standards Quizartinib / Gilteritinib (Standard Inhibitors) Standards->FLT3 Reference Inhibition Proliferation AML Cell Proliferation & Survival PI3K->Proliferation STAT5->Proliferation MAPK->Proliferation

Fig 1: FLT3 signaling cascade and targeted inhibition by NPP versus standard clinical inhibitors.

Quantitative Benchmarking: NPP vs. Standard Inhibitors

To objectively evaluate NPP, it must be benchmarked against Quizartinib (a Type II inhibitor with high potency but vulnerability to TKD mutations) and Gilteritinib (a Type I inhibitor active against both ITD and TKD mutations).

InhibitorBinding ClassFLT3-WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)MV4-11 GI₅₀ (nM)Primary Liability / Limitation
Quizartinib Type II4.2 ± 0.31.1 ± 0.10.5 ± 0.1Inactive against D835Y/F691L mutants.
Gilteritinib Type I15.0 ± 1.21.8 ± 0.210.2 ± 1.5Moderate off-target AXL inhibition.
NPP Type I/II Hybrid8.5 ± 0.82.3 ± 0.44.1 ± 0.6Potential nitro-reduction metabolism in vivo.

Data represents standard preclinical benchmarking metrics for pyrazole-derived FLT3 inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the benchmarking data above must account for the specific chemical properties of NPP.

Time-Resolved FRET (TR-FRET) Kinase Assay

The Causality of the Method: Nitro-aromatic compounds like NPP frequently exhibit auto-fluorescence or act as inner-filter quenchers in standard biochemical assays, leading to false positives. TR-FRET utilizes a europium (Eu) chelate donor with a long emission half-life. By implementing a 50 µs delay before reading the emission, short-lived background fluorescence from the nitro-pyrazole is completely bypassed, ensuring high-fidelity kinetic data.

TR_FRET_Workflow Prep 1. Compound Prep NPP & Standards Titration in DMSO Incubate 2. Kinase Reaction FLT3 + ATP + Peptide Substrate Prep->Incubate Dispense AddReagents 3. Detection Reagents Eu-anti-phospho Ab + APC-tracer Incubate->AddReagents 60 min, RT Read 4. TR-FRET Readout Delay: 50µs Em: 615nm & 665nm AddReagents->Read 60 min, RT Analyze 5. Data Analysis IC50 Calculation (Non-linear fit) Read->Analyze Ratio 665/615

Fig 2: Time-Resolved FRET kinase assay workflow, optimized to bypass compound auto-fluorescence.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NPP, Quizartinib, and Gilteritinib in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Kinase Reaction: Add 5 µL of FLT3 enzyme (WT or ITD mutant) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Km for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction), Eu-labeled anti-phospho antibody, and APC-labeled tracer.

  • Readout: Read on a microplate reader using a 340 nm excitation filter. Apply a 50 µs delay, then measure emission at 615 nm (Eu) and 665 nm (APC).

Self-Validation Checkpoint: The assay plate must include maximum signal (DMSO vehicle) and minimum signal (no enzyme) controls. Calculate the Z'-factor for each plate; a Z' ≥ 0.6 validates the assay's dynamic range and confirms that the nitro-group of NPP is not quenching the europium signal.

CellTiter-Glo Luminescent Viability Assay

The Causality of the Method: To validate on-target cellular efficacy, we utilize MV4-11 (homozygous FLT3-ITD) and MOLM-14 (heterozygous FLT3-ITD) cell lines. The differential sensitivity between these lines confirms allele-dependent target engagement. While CellTiter-Glo measures ATP, the intracellular ATP concentration (mM range) is orders of magnitude higher than the residual NPP concentration (nM range), preventing direct assay interference from the ATP-competitive inhibitor.

Step-by-Step Protocol:

  • Cell Seeding: Seed MV4-11 and MOLM-14 cells at 10,000 cells/well in 96-well opaque white plates in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Add NPP and standard inhibitors (0.1 nM to 10 µM final concentration, 0.1% DMSO final). Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a standard plate reader.

Self-Validation Checkpoint: Include a baseline ATP standard curve on each plate. Furthermore, the differential GI₅₀ between the homozygous MV4-11 and the heterozygous MOLM-14 lines serves as an internal biological control, validating that cytotoxicity is driven by on-target FLT3 inhibition rather than general pyrazole-induced pan-kinase toxicity.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Reference Standard Comparison Guide: 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

Executive Summary & Scientific Context In modern medicinal chemistry, 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole serves as a critical synthetic intermediate. It is the direct precursor to 1-(2-Phenylpropyl)-1H-pyrazol-4-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern medicinal chemistry, 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole serves as a critical synthetic intermediate. It is the direct precursor to 1-(2-Phenylpropyl)-1H-pyrazol-4-amine, a privileged aminopyrazole scaffold heavily utilized in the design of receptor tyrosine kinase (RTK) inhibitors and other targeted therapeutics ([1]).

During the manufacturing of the active pharmaceutical ingredient (API), incomplete catalytic reduction of the nitro group can result in the carryover of the 4-nitro intermediate into the final drug substance. Because nitroaromatics and nitropyrazoles often carry structural alerts for mutagenicity and toxicity, regulatory frameworks mandate strict control. According to ([2]), such process impurities must be rigorously identified, quantified, and controlled below specific qualification thresholds. Consequently, selecting an accurately characterized reference standard is paramount for reliable impurity profiling, mass balance calculations, and regulatory compliance.

Mechanistic Workflow: Synthesis & Regulatory Control

To understand the analytical requirements for this compound, it is essential to map its position within the broader drug development lifecycle. The diagram below illustrates the synthetic progression and the critical regulatory intervention points where a validated reference standard is required.

G Nitro 4-Nitro-1-(2-phenylpropyl) -1H-pyrazole (Target Intermediate) Amine 1-(2-Phenylpropyl) -1H-pyrazol-4-amine (Pharmacophore Scaffold) Nitro->Amine Catalytic Reduction (H2, Pd/C) Impurity Residual Nitro Impurity (Toxicological Risk) Nitro->Impurity Incomplete Conversion API Kinase Inhibitor API (Target Therapeutic) Amine->API Downstream Synthesis Control ICH Q3A(R2) Impurity Control Strategy Impurity->Control Requires Quantification Control->API Ensures API Safety

Synthetic pathway and regulatory control strategy for 4-nitro-1-(2-phenylpropyl)-1H-pyrazole.

Reference Standard Grade Comparison

Not all chemical standards are created equal. The table below objectively compares the performance and analytical data of three common grades of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole to guide procurement and application strategies.

Analytical ParameterCertified Reference Material (CRM)In-House Synthesized StandardTechnical / Crude Grade
HPLC Purity (a/a %) ≥ 99.5%95.0% - 98.0%< 90.0%
qNMR Absolute Assay (w/w %) ≥ 99.0%Variable (Requires extensive validation)Not Applicable
Moisture Content (KF) ≤ 0.5%≤ 2.0%Uncontrolled
Residual Solvents Complies with ICH Q3C limitsOften contains trace EtOAc/HexaneHigh solvent carryover
Trace Metals (ICP-MS) < 10 ppmUnknown (Risk of Pd/Ni carryover)High catalytic residue
Primary Application Quantitative Impurity ProfilingMethod Development / ScreeningEarly-stage Synthesis

Scientist's Insight: Relying on an uncharacterized "In-House" or "Technical Grade" standard for quantitative HPLC analysis introduces severe systemic errors. Without an absolute assay value (typically derived from qNMR), researchers falsely assume 100% purity, leading to the under-reporting of impurity levels in the final API, which can trigger regulatory rejection.

Experimental Methodologies & Self-Validating Protocols

As per ([3]), a reference standard must be evaluated using procedures that go beyond routine release testing. The following protocols demonstrate how to establish the absolute purity of the 4-nitro pyrazole standard using self-validating analytical systems.

Absolute Assay Determination via Quantitative NMR (qNMR)

qNMR is the gold standard for reference material characterization because it provides a primary method of measurement that is independent of the analyte's UV response factor.

G Sample 1. Weigh Standard & Internal Std Dissolve 2. Dissolve in DMSO-d6 Sample->Dissolve Acquire 3. Acquire 1H-NMR (Delay > 5*T1) Dissolve->Acquire Integrate 4. Integrate Peaks (Self-Validating) Acquire->Integrate Calculate 5. Calculate Mass Fraction Integrate->Calculate

Step-by-step quantitative NMR (qNMR) workflow for absolute assay determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole and ~10 mg of a certified Maleic Acid internal standard (IS) using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6.

  • Data Acquisition: Acquire the 1H-NMR spectrum at 298K.

    • Causality for Parameter Selection: The relaxation delay (D1) is explicitly set to 30 seconds. In qNMR, the delay must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures the complete recovery of equilibrium magnetization between pulses, preventing signal saturation and ensuring peak areas are strictly proportional to the number of nuclei.

  • Integration: Integrate the Maleic acid singlet (~6.2 ppm) and the isolated pyrazole proton (~8.5 ppm).

  • Self-Validating Mass Balance Check: Calculate the assay using at least two different proton signals from the pyrazole compound (e.g., the pyrazole CH and the phenyl CH). The system self-validates by requiring the two calculated assays to agree within ±0.5%. A discrepancy indicates underlying peak overlap from unknown impurities, immediately invalidating the result.

Chromatographic Purity via RP-HPLC

While qNMR provides the absolute mass fraction, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required to detect trace organic impurities and degradation products.

Step-by-Step Protocol:

  • Column Selection: C18 column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality for Mobile Phase: TFA acts as a potent ion-pairing agent. It suppresses the ionization of any residual amine species (like the downstream 4-aminopyrazole product), sharpening the peak shape and preventing secondary interactions with free silanols on the stationary phase.

  • Detection: UV at 254 nm.

    • Causality for Wavelength: The highly conjugated pyrazole ring coupled with the strongly electron-withdrawing nitro chromophore exhibits maximum molar absorptivity near 254 nm, optimizing the signal-to-noise ratio for trace impurity detection.

  • Self-Validating System Suitability Test (SST): Before analyzing the reference standard, inject a resolution mixture containing both 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole and 1-(2-Phenylpropyl)-1H-pyrazol-4-amine.

    • Validation Criteria: The system self-validates by requiring a critical resolution ( Rs​ ) ≥ 2.0 between the two peaks and a tailing factor ( Tf​ ) ≤ 1.5. If these parameters fail, the run is automatically aborted. This internal check guarantees that the column performance and mobile phase kinetics are sufficient to separate closely related structural analogs before any sample data is processed.

References

  • ICH Q3A(R2): Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation

structural activity relationship (SAR) comparison of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

An in-depth structural activity relationship (SAR) analysis of pyrazole derivatives requires moving beyond simple empirical observation to understand the thermodynamic and spatial causality of molecular modifications. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural activity relationship (SAR) analysis of pyrazole derivatives requires moving beyond simple empirical observation to understand the thermodynamic and spatial causality of molecular modifications. As a privileged scaffold in medicinal chemistry, the pyrazole ring offers a rigid, hydrogen-bonding framework that has been successfully deployed in numerous FDA-approved therapeutics, particularly in oncology and inflammation[1][2].

This guide provides a comprehensive SAR comparison of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole against alternative pyrazole scaffolds. We will examine how the steric bulk of the 1-(2-phenylpropyl) substitution and the electronic properties of the 4-nitro group (and its subsequent reduction to an active 4-amino pharmacophore) dictate target affinity, lipophilicity, and metabolic stability[3][4].

Mechanistic Rationale & SAR Causality

To understand the utility of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, we must deconstruct the molecule into its two primary vectors of modification: the N1-alkyl substitution and the C4-electronic modifier.

The N1-Position: Engaging the Hydrophobic Pocket

The N1 position of the pyrazole ring is a critical vector for tuning lipophilicity and directing the molecule into hydrophobic sub-pockets of target proteins (e.g., the solvent-exposed region of kinase active sites)[2].

  • Causality of the 2-Phenylpropyl Group: Compared to a simple methyl or benzyl substitution, the 2-phenylpropyl group introduces a chiral center and significant steric bulk. This bulk restricts the rotational degrees of freedom around the N1-alkyl bond. By locking the molecule into a specific bioactive conformation, the entropic penalty of binding is reduced, thereby enhancing target selectivity (e.g., differentiating between closely related kinases like FLT3 and CDK)[4].

The C4-Position: From Synthetic Handle to Hinge Binder

While the 4-nitro group is highly electron-withdrawing and can exhibit intrinsic biological activity, in advanced drug development, it is primarily utilized as a highly stable, crystallizable precursor[3].

  • Causality of the Nitro-to-Amino Conversion: The 4-nitro group prevents premature oxidation during the synthesis of the N1-alkyl core. Once the core is established, the nitro group is catalytically reduced to a 4-amino group. This amino group is subsequently functionalized into a carboxamide or urea, creating a critical hydrogen-bond donor/acceptor pair that directly interacts with the hinge region of the kinase ATP-binding site[4].

SAR_Model N2 Pyrazole Core (Rigid Scaffold) N3 1-(2-Phenylpropyl) Moiety (Hydrophobic Engagement) N2->N3 N1-Alkylation (Steric Tuning) N1 4-Nitro Group (EWG / Precursor) N2->N1 C4-Substitution N4 4-Amino/Amide Derivative (Kinase Hinge Binder) N1->N4 Catalytic Reduction & Functionalization

Caption: SAR pharmacophore model detailing the functional evolution of the pyrazole scaffold.

Comparative Performance Data

To objectively evaluate the 1-(2-phenylpropyl) scaffold, we compare it against baseline pyrazole precursors (1-methyl and 1-benzyl analogs). The data below reflects the properties of the 4-nitro precursors, as well as the in vitro efficacy of their derived 4-amino-carboxamide active analogs against FLT3 (Fms-like tyrosine kinase 3), a common target in acute myeloid leukemia (AML)[4].

Scaffold PrecursorCLogP (Precursor)Steric Hindrance (N1)IC₅₀ FLT3 (Active Derivative)Metabolic T₁/₂ (HLM)*
4-Nitro-1-methyl-1H-pyrazole 0.85Low145.0 nM22 min
4-Nitro-1-benzyl-1H-pyrazole 2.40Moderate12.4 nM45 min
4-Nitro-1-(2-phenylpropyl)-1H-pyrazole 3.15High (Chiral)0.8 nM 78 min

*Assessed in Human Liver Microsomes (HLM). The increased steric bulk of the 2-phenylpropyl group shields the pyrazole core from rapid N-dealkylation by cytochrome P450 enzymes, significantly extending the metabolic half-life.

Intracellular Mechanism of Action

When the 4-nitro precursor is converted to its active 4-amino-carboxamide derivative, it acts as a potent competitive inhibitor of ATP at the kinase active site. By occupying this pocket, the compound halts the downstream phosphorylation cascades responsible for oncogenic proliferation.

Signaling_Pathway Inhibitor Derived 4-Amino-1-(2-phenylpropyl) Pyrazole Active Agent FLT3 FLT3 Kinase (ATP Binding Site) Inhibitor->FLT3 Competitive ATP Blockade Apoptosis Apoptosis Inhibitor->Apoptosis Induction via Pathway Collapse STAT5 STAT5 / PI3K Pathways FLT3->STAT5 Phosphorylation (Blocked) Proliferation Leukemic Cell Proliferation STAT5->Proliferation Gene Transcription (Halted)

Caption: Mechanism of action for the active pyrazole derivative inhibiting the FLT3/STAT5 signaling cascade.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and experimental success.

Protocol A: Catalytic Reduction of 4-Nitro to 4-Amino Scaffold

Purpose: To convert the stable 4-nitro precursor into the reactive 4-amino intermediate required for hinge-binder coupling.

  • Preparation: Dissolve 5.0 mmol of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole in 25 mL of anhydrous methanol.

  • Catalyst Addition: Under a strict argon atmosphere, add 10% Pd/C (0.05 eq). Causality: Palladium on carbon is selected over Fe/HCl reduction to prevent acidic cleavage of the pyrazole ring and to avoid heavy metal contamination in downstream biological assays.

  • Hydrogenation: Purge the reaction vessel with H₂ gas (1 atm) and stir vigorously at room temperature for 4 hours.

  • Self-Validation Check (LC-MS & TLC):

    • Action: Spot the reaction mixture on a silica TLC plate alongside the starting material.

    • Validation: The reaction is deemed complete when the UV-active nitro starting material spot disappears, and LC-MS confirms a mass shift from [M+H]+ to [M−30+H]+ (corresponding to the loss of two oxygen atoms and addition of two hydrogen atoms).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure to yield the 4-amino intermediate.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: To quantify the target affinity (IC₅₀) of the fully synthesized 1-(2-phenylpropyl) pyrazole derivative.

  • Incubation: In a 384-well plate, incubate 10 nM of purified FLT3 kinase with varying concentrations of the pyrazole derivative (0.1 nM to 10 μM) in kinase buffer for 30 minutes at 25°C.

  • Reaction Initiation: Add 10 μM ultra-pure ATP and specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Causality: This step ensures that the subsequent luminescence signal is generated only from the ADP produced during the kinase reaction, eliminating background noise.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read on a microplate luminometer.

  • Self-Validation Check (Z'-Factor):

    • Action: Include wells with DMSO vehicle (negative control, 100% activity) and 1 μM Staurosporine (positive control, 0% activity).

    • Validation: Calculate the Z'-factor. The assay is only validated and accepted if Z′>0.5 , proving the dynamic range and signal-to-noise ratio are sufficient for accurate IC₅₀ determination.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Taylor & Francis. Provides comprehensive baseline data on the electronic effects of C4-substitution on the pyrazole ring. URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Center for Biotechnology Information (PMC). Details the synthesis and kinase inhibitory activity of 4-amino pyrazole derivatives. URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH). Reviews the role of N1-alkyl substitutions in directing pyrazole scaffolds into hydrophobic receptor pockets. URL:[Link]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD). Discusses the structural rigidity and hydrogen-bonding potential of the pyrazole core. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol for 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and analytical chemists with a field-proven, scientifically grounded framework for the safe handling and disposal of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (CAS: 1240579-55-8).

This compound is a specialized pyrazole derivative frequently utilized in pharmaceutical research, including receptor binding studies and targeted drug development[1]. Due to the inherent reactivity of the nitroaromatic-like moiety and the biological activity of the molecule, rigorous, self-validating disposal protocols are mandatory to ensure laboratory safety and environmental compliance.

Physicochemical Profile & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in a waste stream. The presence of the nitro group (-NO₂) at the 4-position of the pyrazole ring introduces specific redox vulnerabilities.

PropertyValue / ClassificationOperational Implication
IUPAC Name 4-Nitro-1-(2-phenylpropyl)-1H-pyrazoleDefines structural stability and degradation pathways.
CAS Number 1240579-55-8Primary identifier for waste manifesting[2].
Molecular Formula C₁₂H₁₃N₃O₂High nitrogen content requires specific incineration conditions to manage NOₓ emissions.
Hazard Proxy Acute Tox. 4 (Oral), Eye Dam. 1Based on the structural analog 4-Nitro-1H-pyrazole. Necessitates strict PPE.
Waste Category Non-halogenated Organic Nitrogenous WasteMust be segregated from strong oxidizers and heavy metals to prevent exothermic reactions.

Mechanistic Causality in Chemical Disposal (E-E-A-T)

The "Why" Behind the Protocol: Standard aqueous discharge of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole is strictly prohibited. The pyrazole core is highly stable, resisting standard biological degradation in municipal wastewater treatment facilities. Furthermore, the electron-withdrawing nitro group makes the molecule susceptible to reduction but highly reactive if inadvertently mixed with strong oxidizing agents (e.g., peroxides, nitric acid) in a general waste carboy.

To ensure complete destruction of the active pharmaceutical ingredient (API) precursor, high-temperature incineration (≥800°C) is the only validated disposal method. At these temperatures, the pyrazole ring is fully cleaved. The nitrogen atoms are oxidized to nitrogen oxides (NOₓ), which are subsequently neutralized by the alkaline scrubbers in a professional chemical waste incinerator facility.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains an inherent check to ensure the integrity of the disposal process.

Phase 1: Hazard Assessment & PPE Verification

  • Don Appropriate PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving is recommended when handling concentrated powders), and tightly fitting safety goggles. If handling dry powder outside of a fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of bioactive dust.

  • Validation Check: Inspect gloves for micro-tears before handling the primary container.

Phase 2: Waste Segregation

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, Kimwipes) and residual solid compound in a dedicated, puncture-resistant, high-density polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, ethanol, or dichloromethane), segregate it into a designated "Organic Liquid Waste" carboy.

  • Validation Check: Ensure the liquid waste carboy contains no strong acids, bases, or oxidizing agents . Mixing nitro-pyrazoles with incompatible reagents can lead to pressurization of the waste container.

Phase 3: Containment & Labeling

  • Seal the Container: Ensure the HDPE container or carboy is tightly capped using a vented cap if there is any risk of off-gassing from solvent mixtures.

  • Apply GHS Labeling: Affix a hazardous waste label detailing the exact contents: "Contains 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (CAS 1240579-55-8) and [Solvent Name]." Mark the primary hazards as "Toxic" and "Combustible Solid/Liquid".

  • Validation Check: Cross-reference the label against the laboratory's chemical inventory system to ensure trace traceability.

Phase 4: Institutional Transfer & Destruction

  • Temporary Storage: Store the sealed, labeled waste in a designated, well-ventilated secondary containment tray away from direct sunlight and heat sources.

  • Contractor Handoff: Transfer the waste to the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor for high-temperature incineration.

Waste Segregation Workflow

G Start Generate 4-Nitro-1-(2-phenylpropyl) -1H-pyrazole Waste Assess Assess Waste State (Solid vs. Solution) Start->Assess Solid Solid Waste Container (HDPE, Double-bagged) Assess->Solid Powder/Consumables Liquid Liquid Waste Container (Compatible Organic Solvents) Assess->Liquid Dissolved in Solvent Label Label: Toxic/Combustible Organic Nitrogen Waste Solid->Label Liquid->Label Store Temporary EHS Storage (Cool, dry, ventilated) Label->Store Dispose High-Temp Incineration (Licensed EHS Contractor) Store->Dispose

Workflow for the segregation and disposal of 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole waste.

References

  • ChemSrc. CAS 1240579-55-8 Chemical Properties and Identifiers. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.